molecular formula C14H15NO3S B1346622 5-Benzylsulphonyl-o-anisidine CAS No. 2815-50-1

5-Benzylsulphonyl-o-anisidine

Cat. No.: B1346622
CAS No.: 2815-50-1
M. Wt: 277.34 g/mol
InChI Key: XTTHAADPPZNOBT-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Benzylsulphonyl-o-anisidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylsulphonyl-o-anisidine typically involves the reaction of o-anisidine with benzylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Benzylsulphonyl-o-anisidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted anisidine derivatives.

Mechanism of Action

The mechanism of action of 5-Benzylsulphonyl-o-anisidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

    2-Methoxy-5-nitroaniline: Similar structure but with a nitro group instead of a sulfonyl group.

    5-Methylsulfonyl-o-anisidine: Contains a methylsulfonyl group instead of a benzylsulfonyl group.

    2-Methoxy-5-chlorobenzylamine: Similar structure with a chlorobenzyl group.

Uniqueness: 5-Benzylsulphonyl-o-anisidine is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-benzylsulfonyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-18-14-8-7-12(9-13(14)15)19(16,17)10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTHAADPPZNOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182421
Record name 5-Benzylsulphonyl-o-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-50-1
Record name 2-Methoxy-5-[(phenylmethyl)sulfonyl]benzenamine
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Record name 5-Benzylsulfonyl-o-anisidine
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Record name 5-Benzylsulphonyl-o-anisidine
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Record name 5-benzylsulphonyl-o-anisidine
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Record name 5-BENZYLSULFONYL-O-ANISIDINE
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